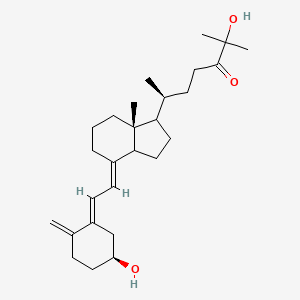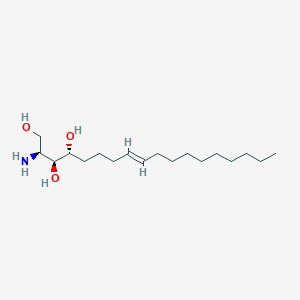
Dehydrophytosphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-8-sphingenine is a sphingoid consisting of (8E)-sphing-8-enine bearing an additional (R)-hydroxy substituent at the 4-position. It derives from a sphing-8-enine. It is a conjugate acid of a 4-hydroxysphing-8-enine(1+).
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Cytotoxicity
Dehydrophytosphingosine has been involved in the synthesis of anhydrophytosphingosine derivatives like pachastrissamine (jaspine B). This compound, obtained from marine sources, exhibits significant cytotoxicity towards various cancer cell lines, highlighting its potential in cancer research and treatment. The synthesis from D-xylose marks an important development in the field of organic chemistry and medicinal applications (Du, Liu, & Linhardt, 2006).
Biomedical Applications of Superhydrophobic Materials
Research into superhydrophobic materials, which can control protein adsorption, cellular interactions, and bacterial growth, has seen a surge of interest. These materials are now being explored for their potential in drug delivery devices and diagnostic tools. The unique properties of such materials, including the ability to maintain a stable or metastable air layer, make them promising for a range of biomedical applications (Falde, Yohe, Colson, & Grinstaff, 2016).
Superhydrophobic Surfaces in Biology and Medicine
Recent advances in the development of superhydrophobic surfaces are becoming relevant in biology and medicine. These surfaces, inspired by natural phenomena, can manipulate matter at the micro and nanoscale, offering potential applications in biomedicine for the detection, manipulation, and study of small quantities of molecules, high throughput cell, and biomaterial screening (Ciasca et al., 2016).
Ribosomal Synthesis of Dehydroalanine-Containing Peptides
The ribosomal synthesis of peptides containing dehydroalanine, a nonproteinogenic amino acid, is another area of interest. This synthesis technique, involving selenalysine as a masked dehydroalanine equivalent, enables the production of polyunsaturated and highly decorated peptides. These developments have significant implications for the preparation of protein-reactive compounds with potential use in novel drug development or as analytical tools (Seebeck & Szostak, 2006).
High-Throughput Cell Screenings with Droplet-Microarray Platforms
The droplet-microarray platform, based on superhydrophobic–superhydrophilic patterning, is being applied for cell-based high-throughput screenings. This approach enables the homogeneous seeding of cells and the culture of different adherent cell lines in individual droplets, facilitating pipetting-free medium exchange and cell culture in miniaturized droplet arrays. Such platforms are revolutionizing high-throughput screenings in the pharmaceutical industry and healthcare (Popova et al., 2016).
DNA Binding Promoted by Citrus Dehydrin and Zinc Ions
Citrus dehydrin, particularly Citrus unshiu cold-regulated 15 kDa protein (CuCOR15), has been found to interact with DNA, a process stimulated by Zn2+. This discovery suggests that dehydrin may protect nucleic acids in plant cells during seed maturation and stress responses, opening new avenues for understanding plant biology and developing agricultural technologies (Hara, Shinoda, Tanaka, & Kuboi, 2009).
Eigenschaften
Produktname |
Dehydrophytosphingosine |
|---|---|
Molekularformel |
C18H37NO3 |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
(E,2S,3S,4R)-2-aminooctadec-8-ene-1,3,4-triol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h10-11,16-18,20-22H,2-9,12-15,19H2,1H3/b11-10+/t16-,17+,18-/m0/s1 |
InChI-Schlüssel |
CQKNELOTFUSOTP-HMTIOLNVSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C/CCC[C@H]([C@H]([C@H](CO)N)O)O |
Kanonische SMILES |
CCCCCCCCCC=CCCCC(C(C(CO)N)O)O |
Synonyme |
4-hydroxy-8-sphingenine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



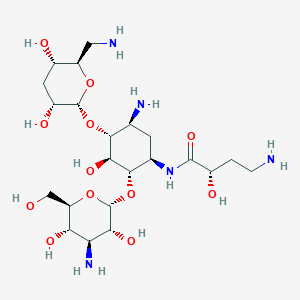
![(2S)-2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B1254730.png)

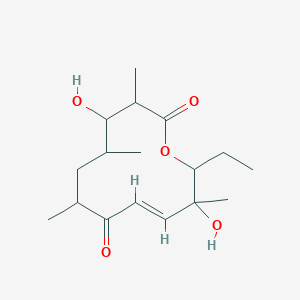
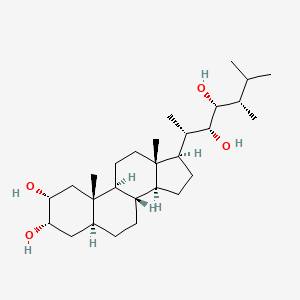
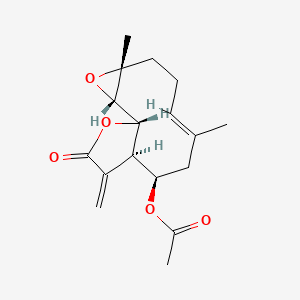
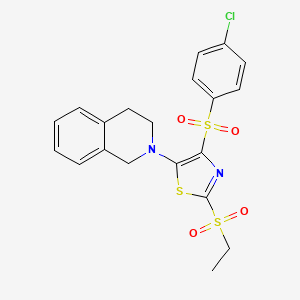
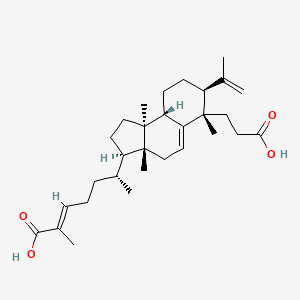
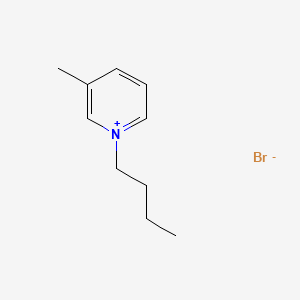

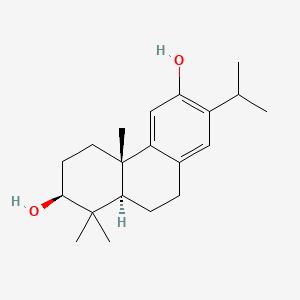
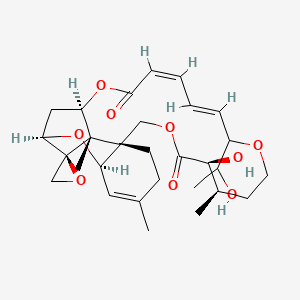
![(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-6-Amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxy-4-(methylamino)cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1254750.png)
